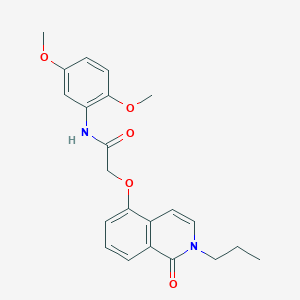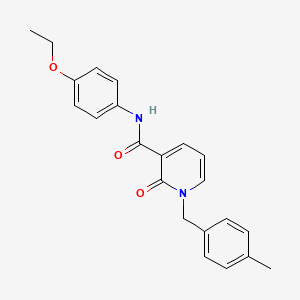
N-(2,5-dimethoxyphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DPA belongs to the class of isoquinoline derivatives and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : A high yielding cyclisation technique was developed for synthesizing related compounds, demonstrating efficient methods for the preparation of complex isoquinoline derivatives (King, 2007).
Structural Analysis : The study of the structure and properties of similar amide-containing isoquinoline derivatives has been reported, providing insights into the chemical nature of these compounds (Karmakar, Sarma, & Baruah, 2007).
Biological and Pharmacological Activities
Antitumor Activity : Novel series of isoquinoline analogues have been synthesized and evaluated for antitumor activities, indicating potential applications in cancer treatment (Al-Suwaidan et al., 2016).
Neuromuscular Blocking Agent Metabolism : Studies on the metabolism of neuromuscular blocking agents related to this compound in various animal models and humans have provided insights into its pharmacokinetics and potential therapeutic applications (Dear et al., 1995).
Pharmacological Effects on Epilepsy : Research on non-competitive AMPA receptor antagonists related to this compound has shown effects on generalized absence epilepsy in animal models, suggesting its potential in treating neurological disorders (Citraro et al., 2006).
Analgesic and Anti-Inflammatory Activities : Compounds with similar structure have demonstrated significant analgesic and anti-inflammatory effects, pointing towards potential medical applications in pain and inflammation management (Yusov et al., 2019).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-11-24-12-10-16-17(22(24)26)6-5-7-19(16)29-14-21(25)23-18-13-15(27-2)8-9-20(18)28-3/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDPCQLHXRFGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B2630218.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2630221.png)


![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2630226.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2630231.png)




